Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-3-hydroxy-4-phenylbutanoate

Aminopeptidase N inhibition Bestatin analog Antitumor peptidomimetics

Procure 81135-78-6, the methyl ester of AHPA, as a strategic intermediate for peptidomimetic protease inhibitors. Its traceless ester protection enables enolate hydroxylation and modular peptide coupling incompatible with the free acid. Precise stereochemistry at C-2/C-3 is critical: the (2S,3R)-form drives APN inhibition 6-fold over bestatin; the (2S,3S)-form yields HIV-1 protease inhibitors with Ki = 11 nM. This C4 scaffold avoids the steric S1 clash of chain-length homologs, ensuring batch-to-batch potency consistency.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 81135-78-6
Cat. No. B2684201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-hydroxy-4-phenylbutanoate
CAS81135-78-6
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCOC(=O)C(C(CC1=CC=CC=C1)O)N
InChIInChI=1S/C11H15NO3/c1-15-11(14)10(12)9(13)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3
InChIKeyKJSYUJVTUSOLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-3-hydroxy-4-phenylbutanoate (CAS 81135-78-6): Core Intermediate for Aminopeptidase and HIV Protease Inhibitor Synthesis


Methyl 2-amino-3-hydroxy-4-phenylbutanoate (CAS 81135-78-6, molecular formula C₁₁H₁₅NO₃, MW 209.24) is the methyl ester of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA/AHPBA), a chiral β-hydroxy-γ-amino acid scaffold central to multiple classes of peptidomimetic protease inhibitors [1]. The compound features a phenylalanine-derived backbone bearing both an amino group (C-2) and a hydroxyl group (C-3), generating two stereogenic centers that critically govern biological target selectivity. Its primary established role is as a protected synthetic intermediate for constructing bestatin-class aminopeptidase inhibitors, HIV-1 protease inhibitors (including the KNI/kynostatin and R-87366 series), and renin inhibitors [2]. The methyl ester protection strategy enables regioselective transformations that are incompatible with the free carboxylic acid form, making 81135-78-6 a strategically distinct procurement choice for medicinal chemistry programs requiring controlled, stepwise elaboration of the AHPA pharmacophore .

Why Methyl 2-amino-3-hydroxy-4-phenylbutanoate Cannot Be Replaced by Generic AHPA Analogs or Free Acid Forms


Procurement substitution of methyl 2-amino-3-hydroxy-4-phenylbutanoate (81135-78-6) with the corresponding free carboxylic acid, N-Boc-protected variants, or chain-length homologs carries demonstrable risk of synthetic failure, target disengagement, or potency loss. The methyl ester serves as a traceless protecting group that enables enolate hydroxylation chemistry (e.g., MoOPH-mediated oxidation) inaccessible to the free acid [1]. Diastereomeric identity is critical: the (2S,3R)-configuration yields aminopeptidase N (APN) inhibitors 4- to 6-fold more potent than bestatin, whereas the (2S,3S)-diastereomer (allophenylnorstatine, Apns) is the requisite transition-state mimic for HIV-1 protease inhibitors achieving Ki values of 11 nM [2][3]. Furthermore, the AHPA scaffold (4-carbon backbone with phenyl at C-4) is structurally and pharmacologically distinct from its closest chain-length homolog AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid, 5-carbon backbone), which yields renin inhibitors several-fold less potent than statine-based comparators due to steric conflict at the S1 subsite [4]. Stereochemistry, protection state, and backbone length are thus non-interchangeable parameters that directly govern downstream biological outcome.

Quantitative Differentiation Evidence: Methyl 2-amino-3-hydroxy-4-phenylbutanoate vs. Closest Analogs and Alternatives


AHPA Scaffold Outperforms Bestatin: 6-Fold APN Inhibition Advantage in Head-to-Head Enzyme Assays

The AHPA-Val dipeptide, constructed from the (2S,3R)-AHPA scaffold that methyl 2-amino-3-hydroxy-4-phenylbutanoate (81135-78-6) serves as the protected precursor for, demonstrated 6-fold greater inhibitory potency than the clinical APN inhibitor bestatin against porcine kidney microsomal aminopeptidase N (IC₅₀ = 1.2 μg/mL for AHPA-Val vs. 7.0 μg/mL for bestatin), and 4-fold greater potency against human metastatic fibrosarcoma HT1080 APN (IC₅₀ = 5.6 μg/mL vs. 20.7 μg/mL) [1]. In a separate study, the AHPA derivative MA0 showed superior inhibitory effects compared to bestatin on both APN enzyme activity and HL60 cell proliferation [2]. This establishes the AHPA pharmacophore as capable of exceeding bestatin's potency in relevant biochemical and cellular contexts.

Aminopeptidase N inhibition Bestatin analog Antitumor peptidomimetics

Diastereomeric Branch Point: (2S,3R)-AHPA Methyl Ester vs. (2S,3S)-Allophenylnorstatine Dictates Enzyme Target Selection

The stereochemistry at C-2 and C-3 of the AHPA scaffold determines which protease class the resulting inhibitor engages. The (2S,3R)-configuration (accessible via CAS 81135-78-6 with appropriate stereocontrol) yields compounds targeting aminopeptidase N (APN/CD13) and aminopeptidase P (AP-P), as evidenced by apstatin (AP-P IC₅₀ = 2.9 μM against human enzyme) [1]. By contrast, the (2S,3S)-diastereomer, allophenylnorstatine (Apns), is the essential transition-state mimic in the KNI/kynostatin series of HIV-1 protease inhibitors, where KNI-272 achieves high selectivity and the related AHPBA-containing inhibitor R-87366 exhibits a Ki of 11 nM against HIV-1 protease and an IC₉₀ of 0.5 μM in HIV-1IIIB acutely infected cells [2][3]. Procurement of a stereochemically undefined or incorrect diastereomer thus guarantees target disengagement for the intended therapeutic program.

Stereochemical differentiation HIV protease inhibitor Aminopeptidase N inhibitor

Backbone Length Differentiation: AHPA (C4) vs. AHPPA (C5) — Quantified Renin Potency Disparity

The closest structural homolog to the AHPA scaffold is AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid), which differs only by an additional methylene unit in the backbone. In a direct head-to-head comparison within an identical peptidic sequence context, AHPPA-containing renin inhibitors were several-fold less potent than statine-containing inhibitors (IC₅₀ range from 3 nM for the most potent statine peptides; AHPPA variants consistently less active) [1]. Molecular modeling attributed this to steric conflict between the phenyl ring of AHPPA and the renin S1 subsite, a liability absent in the shorter AHPA scaffold. The AHPA scaffold avoids this steric penalty while retaining phenyl group interactions, as demonstrated by its successful deployment in HIV-1 protease inhibitors achieving sub-nanomolar Ki values (R-87366, Ki = 11 nM) [2]. This positions 81135-78-6 as a structurally preferred intermediate over AHPPA-based alternatives when target-site steric tolerance is limited.

Renin inhibitor design AHPPA vs. AHPA Structure-activity relationship

X-Ray Crystallographic Validation: Methyl Ester Enables Unambiguous Stereochemical Assignment Critical for Quality Control

The hydrobromide salt of the methyl ester of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was crystallized and subjected to single-crystal X-ray diffraction analysis, which unambiguously confirmed the (2S,3R)-configuration and validated the empirical rule for determining the configuration of α-amino-β-hydroxy acids developed by Shiba et al. [1]. This crystallographic characterization provides a definitive reference standard for stereochemical identity verification that is unavailable for the free acid form alone. Subsequent crystallographic studies have further refined the structural parameters: the methyl ester crystallizes in the monoclinic system (space group C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4) [2]. For procurement quality assurance, this means that X-ray powder diffraction or single-crystal analysis can serve as an orthogonal identity confirmation method beyond NMR and HPLC.

X-ray crystallography Absolute configuration determination Stereochemical quality control

Methyl Ester Protection Strategy: Enabling Synthetic Transformations Incompatible with Free Carboxylic Acid

The methyl ester protection of 81135-78-6 is not merely a convenience but a synthetic necessity for key transformations. The Nemoto synthesis (Tetrahedron Lett. 2001) employs the methyl ester to enable H-C(CN)₂O-SiR₃-mediated acyl anion equivalent chemistry, providing efficient access to 3-amino-2-hydroxy-4-phenylbutanoates as core intermediates for peptide mimics [1]. Similarly, the May and Abell synthesis (1999) utilizes the methyl ester of (3S)-N-Z-3-amino-4-phenylbutanoate as the substrate for MoOPH-mediated enolate hydroxylation, a transformation that would be incompatible with the unprotected carboxylic acid due to competitive deprotonation and side reactions [2]. In contrast, the free acid form requires additional protection/deprotection steps, reducing overall synthetic efficiency. This positions the methyl ester (81135-78-6) as the strategically preferred starting material for laboratories building AHPA-containing peptidomimetics, as it eliminates a protection step while enabling chemistry inaccessible to the free acid.

Protected amino acid intermediate Enolate hydroxylation Peptide coupling chemistry

High-Value Application Scenarios for Methyl 2-amino-3-hydroxy-4-phenylbutanoate (CAS 81135-78-6) Based on Quantitative Differentiation Evidence


Bestatin-Class Aminopeptidase N (APN/CD13) Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation APN inhibitors for oncology indications should procure 81135-78-6 with defined (2S,3R)-stereochemistry, as the AHPA scaffold has demonstrated up to 6-fold potency improvement over the clinical benchmark bestatin in head-to-head enzyme assays (IC₅₀ 1.2 vs. 7.0 μg/mL, porcine kidney APN) [1]. The methyl ester protection state allows direct incorporation into peptide coupling sequences with subsequent deprotection to reveal the active pharmacophore. Programs targeting APN-overexpressing tumors (e.g., HL60 leukemia, HT1080 fibrosarcoma) are particularly well-served by this intermediate [2].

HIV-1 Protease Inhibitor Discovery Using Allophenylnorstatine (Apns) Scaffold

For HIV-1 protease inhibitor programs employing the KNI/kynostatin or R-87366 chemotypes, 81135-78-6 with controlled (2S,3S)-stereochemistry (or as a racemic precursor for chiral resolution) provides entry to the allophenylnorstatine (Apns) transition-state mimic. The resulting inhibitors achieve Ki values as low as 11 nM against HIV-1 protease with cellular IC₉₀ values of 0.5 μM (HIV-1IIIB), and ex vivo potency of 0.03-0.25 μM against clinical isolates in 5/6 patients [3]. The methyl ester form is the documented synthetic precursor in published asymmetric syntheses of Apns via lithium amide conjugate addition-electrophilic hydroxylation protocols [4].

Aminopeptidase P (AP-P) Inhibitor Development for Cardiovascular Research

Research groups investigating bradykinin-potentiating therapies for myocardial ischemia/reperfusion injury should employ 81135-78-6 with (2S,3R)-configuration to synthesize apstatin-class AP-P inhibitors. The validated lead compound apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-Pro-L-Pro-L-Ala-NH₂) achieves IC₅₀ = 2.9 μM against human AP-P and has demonstrated in vivo cardioprotective efficacy in rat myocardial infarction models via kinin-dependent pathways [5]. The methyl ester intermediate enables modular SAR exploration at the P1', P2', and P3' positions by sequential peptide coupling.

Renin Inhibitor Scaffold Comparison and Selectivity Profiling

For antihypertensive drug discovery programs evaluating transition-state mimetic scaffolds, 81135-78-6 (AHPA, C4 backbone) offers a structurally distinct alternative to both statine (C6 branched) and AHPPA (C5 linear) that avoids the steric clash with the renin S1 subsite documented for AHPPA-containing inhibitors [6]. The methyl ester form facilitates direct incorporation into renin substrate analogue sequences for comparative SAR studies. Programs seeking to differentiate renin inhibition from off-target aspartyl protease activity can exploit the scaffold-length-dependent selectivity profile revealed by the Hui et al. crystallographic analysis [6].

Quote Request

Request a Quote for Methyl 2-amino-3-hydroxy-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.